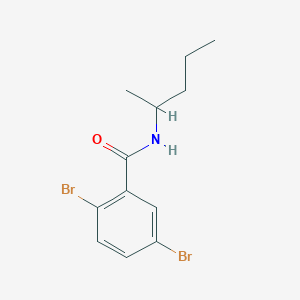
2,5-dibromo-N-(1-methylbutyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-dibromo-N-(1-methylbutyl)benzamide, commonly known as VU6005649, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. It belongs to the class of benzamides and is a potent and selective antagonist of the M1 muscarinic receptor.
Wirkmechanismus
VU6005649 exerts its effects by binding to the M1 muscarinic receptor and blocking its activation by acetylcholine. This results in an increase in the levels of dopamine and norepinephrine in the brain, which are important neurotransmitters involved in cognitive function and mood regulation.
Biochemical and Physiological Effects
Studies have shown that VU6005649 has a significant effect on cognitive function, learning, and memory. It has been found to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. Additionally, it has been shown to have anxiolytic and antidepressant effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of VU6005649 is its selectivity for the M1 muscarinic receptor, which reduces the risk of off-target effects. Additionally, it has a high affinity for the receptor, which makes it a potent antagonist. However, one of the limitations of using VU6005649 in lab experiments is its limited solubility in water, which can make it difficult to administer.
Zukünftige Richtungen
There are several future directions for the research on VU6005649. One area of interest is its potential use in the treatment of Parkinson's disease. Studies have shown that M1 muscarinic receptor antagonists can improve motor function in animal models of Parkinson's disease. Additionally, there is a need for further research on the long-term effects of VU6005649 on cognitive function and mood regulation. Finally, there is a need for the development of more efficient synthesis methods for VU6005649 to improve its availability for research purposes.
Conclusion
In conclusion, VU6005649 is a potent and selective antagonist of the M1 muscarinic receptor that has significant potential for the treatment of various neurological disorders. Its mechanism of action involves blocking the activation of the M1 muscarinic receptor, which results in an increase in the levels of dopamine and norepinephrine in the brain. While there are some limitations to using VU6005649 in lab experiments, its selectivity and potency make it a promising compound for further research.
Synthesemethoden
The synthesis of VU6005649 involves a multi-step process that includes the coupling of 2,5-dibromobenzoyl chloride with N-(1-methylbutyl)amine, followed by the reduction of the resulting intermediate to yield VU6005649.
Wissenschaftliche Forschungsanwendungen
VU6005649 has been extensively studied for its potential use in the treatment of various neurological disorders such as Alzheimer's disease, schizophrenia, and Parkinson's disease. It has been found to be a potent and selective antagonist of the M1 muscarinic receptor, which is involved in cognitive function, learning, and memory.
Eigenschaften
Molekularformel |
C12H15Br2NO |
|---|---|
Molekulargewicht |
349.06 g/mol |
IUPAC-Name |
2,5-dibromo-N-pentan-2-ylbenzamide |
InChI |
InChI=1S/C12H15Br2NO/c1-3-4-8(2)15-12(16)10-7-9(13)5-6-11(10)14/h5-8H,3-4H2,1-2H3,(H,15,16) |
InChI-Schlüssel |
KBNNMTPIIHXYSM-UHFFFAOYSA-N |
SMILES |
CCCC(C)NC(=O)C1=C(C=CC(=C1)Br)Br |
Kanonische SMILES |
CCCC(C)NC(=O)C1=C(C=CC(=C1)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-ethoxybenzamide](/img/structure/B290525.png)
![Propyl 4-chloro-3-{[(2-naphthyloxy)acetyl]amino}benzoate](/img/structure/B290532.png)
![Methyl 2-hydroxy-5-{[(2-naphthyloxy)acetyl]amino}benzoate](/img/structure/B290535.png)
![N-(2-ethoxyphenyl)-3-{[(1-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290537.png)
![4-chloro-N-(3,5-dimethylphenyl)-3-{[(4-methoxyphenyl)acetyl]amino}benzamide](/img/structure/B290539.png)
![N-(2-ethoxyphenyl)-3-{[(4-methoxyphenyl)acetyl]amino}benzamide](/img/structure/B290540.png)
![4-chloro-N-isopentyl-3-{[(4-methoxyphenyl)acetyl]amino}benzamide](/img/structure/B290541.png)
![N-benzyl-4-{[(4-chlorophenyl)acetyl]amino}benzamide](/img/structure/B290542.png)
![N-(4-methoxyphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290543.png)
![4-chloro-N-(4-methoxyphenyl)-3-[(2-naphthalen-2-yloxyacetyl)amino]benzamide](/img/structure/B290544.png)
![N-benzyl-4-{[(2-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290545.png)
![N-(4-methoxyphenyl)-3-{[(1-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290546.png)
![N-benzyl-4-{[(1-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290547.png)
![4-bromo-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B290548.png)